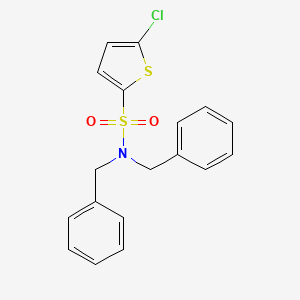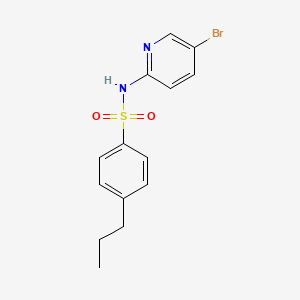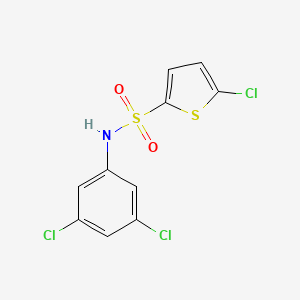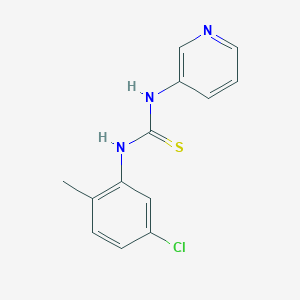
N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea
描述
N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea, also known as PFT-α, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of p53 upregulated modulator of apoptosis (PUMA). PUMA is a pro-apoptotic protein that is involved in the regulation of cell death and has been implicated in various diseases, including cancer.
作用机制
N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα inhibits the activity of PUMA by binding to its BH3 domain, which is required for its pro-apoptotic activity. By binding to PUMA, N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα prevents its interaction with anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which in turn prevents the activation of the apoptotic pathway.
Biochemical and physiological effects:
N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα has been shown to have various biochemical and physiological effects in different disease models. In cancer, N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα inhibits the growth and metastasis of cancer cells by promoting cell survival and reducing apoptosis. In ischemia-reperfusion injury, N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα reduces tissue damage and improves organ function by inhibiting apoptosis and reducing inflammation. In neurodegenerative diseases, N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα has been shown to protect neurons from apoptosis and improve cognitive function.
实验室实验的优点和局限性
N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα has several advantages for lab experiments, including its high potency and specificity for PUMA inhibition. However, it also has some limitations, such as its low solubility and stability in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the use of N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα in scientific research. One area of interest is the development of more potent and stable analogs of N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα for clinical use. Another area of interest is the identification of other targets of N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα that may contribute to its therapeutic effects. Additionally, further studies are needed to elucidate the role of PUMA in various disease models and to determine the optimal dose and administration of N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα for clinical use.
In conclusion, N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of PUMA. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα has shown promising results in various disease models and has the potential to be developed into a therapeutic agent for the treatment of cancer, ischemia-reperfusion injury, and neurodegenerative diseases.
科学研究应用
N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα has been widely used in scientific research to study the role of PUMA in various diseases, including cancer, ischemia-reperfusion injury, and neurodegenerative diseases. PUMA is upregulated in response to various stress signals and induces apoptosis in cells. By inhibiting PUMA activity, N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα has been shown to protect cells from apoptosis and promote cell survival in various disease models.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-(5-methylpyridin-2-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c1-9-6-7-12(15-8-9)17-13(18)16-11-5-3-2-4-10(11)14/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEQRQWZBVACTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(5-methylpyridin-2-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[({4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4286413.png)
![N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286415.png)
![1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-phenyl-3-piperidinamine](/img/structure/B4286427.png)





![N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4286477.png)

![4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4286481.png)
![4-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4286483.png)
![3-[(anilinocarbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B4286492.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4286507.png)